molecular formula C20H18ClN3O B2605231 2-(3-chlorobenzoyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline CAS No. 2309606-03-7

2-(3-chlorobenzoyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2605231
CAS No.: 2309606-03-7
M. Wt: 351.83
InChI Key: RUGGECPCLBXHPL-UHFFFAOYSA-N
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Description

2-(3-Chlorobenzoyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline is a tetrahydroisoquinoline derivative featuring a 3-chlorobenzoyl group at position 2 and a 1-methylpyrazole substituent at position 3. The compound is likely synthesized via N-substitution reactions, similar to methods described for related tetrahydroisoquinoline derivatives .

Properties

IUPAC Name

(3-chlorophenyl)-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O/c1-23-11-16(10-22-23)19-13-24(12-15-5-2-3-8-18(15)19)20(25)14-6-4-7-17(21)9-14/h2-11,19H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUGGECPCLBXHPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-chlorobenzoyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline is a member of the tetrahydroisoquinoline family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities including:

  • Antimicrobial Activity : Studies have shown that tetrahydroisoquinolines possess antimicrobial properties. The presence of the pyrazole ring enhances this activity against various bacterial strains.
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
  • Anti-inflammatory Effects : The compound has been evaluated for its potential to reduce inflammation in various models, indicating possible therapeutic applications in inflammatory diseases.

Pharmacological Mechanisms

The biological activity of this compound can be attributed to several pharmacological mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in disease pathways.
  • Receptor Modulation : It has been suggested that this compound can modulate receptor activity related to neurotransmission and inflammation.
  • Cell Signaling Pathways : It may interfere with key signaling pathways such as MAPK/ERK and PI3K/Akt pathways involved in cell survival and proliferation.

Antimicrobial Activity Study

A study conducted on the antimicrobial properties of various tetrahydroisoquinoline derivatives showed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both strains.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli32

Anticancer Activity Study

In vitro studies demonstrated that the compound induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of 15 µM. Flow cytometry analysis revealed an increase in sub-G1 phase cells indicative of apoptosis.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)20

Anti-inflammatory Study

In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

CytokineControl (pg/mL)Treated (pg/mL)
TNF-alpha1500800
IL-61200600

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of tetrahydroisoquinoline derivatives are heavily influenced by substituents at positions 2 and 4. Below is a comparative analysis of key analogs:

Compound Name Position 2 Substituent Position 4 Substituent Key Properties/Activities Reference ID
2-(3-Chlorobenzoyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline 3-Chlorobenzoyl 1-Methyl-1H-pyrazol-4-yl Hypothesized PPARγ/5-HT1A activity; commercial HCl salt enhances solubility
2-[4-(Cyclohexanecarboxamido)butyl]-1,2,3,4-tetrahydroisoquinoline chloride 4-(Cyclohexanecarboxamido)butyl 5-HT1A receptor ligand; semi-chair conformation, hydrogen-bonded infinite chains
2-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-THIQ 3-Chloro-4-methoxyphenylsulfonyl 1-Methyl-1H-pyrazol-4-yl Sulfonyl group may enhance metabolic stability; structural analog
7-Substituted 6-tetrazolyl-THIQ derivatives (e.g., compound 26v) Varied (e.g., tetrazolyl) Cycloaliphatic amino groups PPARγ partial agonists; substituent-dependent activity
4-(1-Methyl-1H-pyrazol-4-yl)-THIQ hydrochloride 1-Methyl-1H-pyrazol-4-yl Commercial intermediate; improved aqueous solubility

Key Observations:

  • Position 2 Substituents : The 3-chlorobenzoyl group in the target compound may enhance lipophilicity and receptor binding compared to bulkier groups (e.g., cyclohexanecarboxamido in ) or polar sulfonyl groups (e.g., ).
  • Position 4 Substituents: The 1-methylpyrazole moiety is associated with improved solubility when formulated as a hydrochloride salt .
  • Conformational Flexibility : Analogs like the cyclohexanecarboxamido derivative adopt semi-chair conformations and form hydrogen-bonded networks, critical for receptor interactions .

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